

Gas chromatography (GC) methods for purity analysis of Isomalt (Standard)

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Compound of Interest

Compound Name: Isomalt (Standard)

Cat. No.: B15573247

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Application Note: Gas Chromatographic Purity Analysis of Isomalt

Abstract

This application note details a robust gas chromatography (GC) method for the quantitative purity analysis of Isomalt, a sugar substitute. Isomalt is a mixture of two diastereomeric disaccharide alcohols: 6-O- α -D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O- α -D-glucopyranosyl-D-mannitol (1,1-GPM). Due to the low volatility of these components, a derivatization procedure is required prior to GC analysis. This protocol outlines a two-step derivatization process involving oximation followed by silylation to produce volatile trimethylsilyl (TMS) derivatives. The subsequent analysis is performed using a high-resolution capillary GC column coupled with a Flame Ionization Detector (FID), providing accurate quantification of the main components and common impurities such as mannitol and sorbitol.

Introduction

Isomalt is widely utilized in the pharmaceutical and food industries as a sugar-free bulking agent. Its purity is critical to ensure product quality, safety, and performance. While pharmacopeial methods often rely on liquid chromatography, gas chromatography offers a high-resolution alternative, particularly when coupled with derivatization. Derivatization is essential for non-volatile analytes like sugar alcohols, converting them into thermally stable and volatile compounds suitable for GC analysis.^{[1][2][3]} The method described herein employs a

well-established two-step derivatization: oximation to open the ring structures of any reducing sugar impurities and prevent the formation of multiple anomeric peaks, followed by silylation of hydroxyl groups to increase volatility.[4][5][6]

Experimental Protocol

Reagents and Materials

- Isomalt Standard and Sample
- Pyridine (anhydrous)
- N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)
- O-benzyl-hydroxylamine hydrochloride
- Internal Standards: Phenyl- β -D-glucopyranoside and Maltitol
- Helium (carrier gas), Hydrogen, and Air (for FID)
- GC Vials (2 mL) with caps

Standard and Sample Preparation

Internal Standard Solution: Prepare an aqueous solution containing approximately 1 mg/g of phenyl- β -D-glucopyranoside and 50 mg/g of maltitol.

Standard Solution: Accurately weigh and dissolve quantities of 1-O- α -D-glucopyranosyl-D-mannitol (1,1-GPM) CRS and 6-O- α -D-glucopyranosyl-D-sorbitol (1,6-GPS) CRS in water to obtain individual solutions with a concentration of about 50 mg/g each. Also, prepare an aqueous standard solution containing approximately 1 mg/g each of mannitol and sorbitol.

Sample Solution: Accurately weigh approximately 1 g of the Isomalt sample and dissolve it in water to achieve a concentration of about 10 g per 100 g.

Derivatization Procedure

- To an appropriate amount of the sample or standard solution in a vial, add a known quantity (approximately 100.0 mg) of the internal standard solution.

- Remove the water by lyophilization (freeze-drying).
- Dissolve the dried residue in 1.0 mL of pyridine.
- Add 4 mg of O-benzyl-hydroxylamine hydrochloride, cap the vial, and let it stand for 12 hours at room temperature. This step is for oximation.
- Add 1.0 mL of N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to the vial.
- Heat the vial to 80°C for 12 hours, shaking occasionally. This completes the silylation process.
- Allow the vial to cool to room temperature before analysis.

Gas Chromatography (GC) Conditions

The following table outlines the instrumental parameters for the GC-FID analysis.

Parameter	Value
Gas Chromatograph	Agilent 7890B or equivalent with FID
Column	Fused silica HT-8 (25 m x 0.22 mm x 0.25 µm), or equivalent
Carrier Gas	Helium
Initial Flow Rate	Approx. 1 mL/min at 80°C and 1 atm
Split Flow	25 mL/min
Injector	Programmed Temperature Vaporizer (PTV)
Injector Program	Start at 30°C, ramp at 270°C/min to 300°C, hold for 49 min
Oven Temperature Program	80°C (hold for 3 min), ramp at 10°C/min to 210°C, ramp at 5°C/min to 350°C (hold for 6 min)
Detector	Flame Ionization Detector (FID)
Detector Temperature	360°C
Injection Volume	1 µL

Data Presentation

The purity of Isomalt is determined by quantifying the two main components, 1,1-GPM and 1,6-GPS, as well as the potential impurities, mannitol and sorbitol. The following table summarizes the approximate retention times for the derivatized compounds.

Compound	Approximate Retention Time (min)
Mannitol	19.5
Sorbitol	19.6
Phenyl-β-D-glucopyranoside (IS)	26.8
1,1-GPS	33.9
1,1-GPM	34.5
1,6-GPS	34.6
Maltitol (IS)	33.5

Note: Retention times may vary slightly depending on the specific instrument and column conditions.

Calculation of Purity

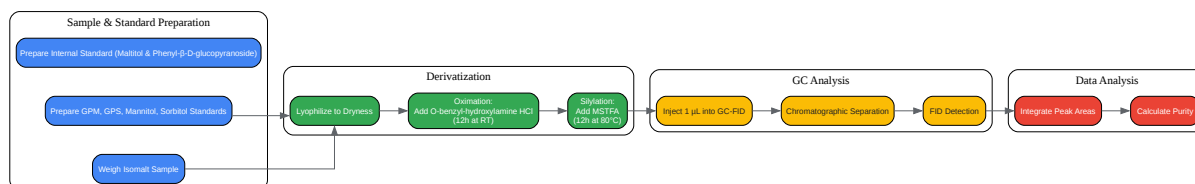
The percentage of each component in the sample is calculated using the following formula, which incorporates the peak areas and the response factors relative to the internal standards.

Where:

- a_i = Peak area of the component of interest
- a_S = Peak area of the corresponding internal standard
- m_S = Mass of the internal standard used for derivatization (mg)
- $m_{ISOMALT}$ = Mass of the Isomalt sample used for derivatization (mg)
- FI = Relative response factor of the component to the internal standard

Note: Use maltitol as the internal standard for hydrogenated disaccharides (1,1-GPM, 1,6-GPS) and phenyl-β-D-glucopyranoside for hydrogenated monosaccharides (mannitol, sorbitol).^[7]

Visualization



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Caption: Experimental workflow for the GC purity analysis of Isomalt.

Conclusion

The described gas chromatography method with flame ionization detection provides a reliable and accurate means for the purity assessment of Isomalt. The two-step derivatization protocol of oximation followed by silylation is effective in producing volatile and thermally stable derivatives of the Isomalt components and related impurities, allowing for excellent chromatographic separation and quantification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Isomalt.

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